3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core linked to a pyrrolidine ring substituted with a 4-(trifluoromethyl)benzoyl group. The trifluoromethyl (CF₃) moiety enhances metabolic stability and lipophilicity, while the oxadiazole ring contributes to π-π stacking interactions and hydrogen bonding, making it a candidate for medicinal chemistry applications such as antiviral or enzyme inhibition .
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)11-3-1-9(2-4-11)13(21)20-6-5-10(7-20)12-18-8-22-19-12/h1-4,8,10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHRHCDXVSUSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis.
Mode of Action
This compound acts as a non-steroidal agonist for GPBAR1. It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon. This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and related receptors PPARα and PPARγ.
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1. This results in lowered blood glucose and insulin levels while increasing insulin sensitivity. In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders. .
Result of Action
The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure. These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.
Biological Activity
The compound 3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a novel heterocyclic compound that incorporates a pyrrolidine moiety and an oxadiazole ring. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on the biological activity of similar compounds and discusses potential mechanisms of action, relevant case studies, and synthesis pathways.
Structural Overview
The compound's structure can be broken down into several key components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that may influence the compound's pharmacokinetic properties.
- Trifluoromethyl Group : Known to enhance lipophilicity and metabolic stability, potentially improving bioavailability.
- Benzoyl Moiety : May play a role in receptor binding and interaction with biological targets.
Biological Activity
Research into oxadiazole derivatives has shown a wide range of biological activities. According to a review published in PMC, 1,2,4-oxadiazoles exhibit various pharmacological effects including:
- Anticancer : Some derivatives have shown significant cytotoxicity against various cancer cell lines.
- Antibacterial and Antifungal : Certain oxadiazole compounds demonstrate activity against bacterial and fungal infections.
- Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes has been noted in various studies.
Table 1: Biological Activities of Oxadiazole Derivatives
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Compound X (IC50 = 2.76 µM) | Induction of apoptosis in cancer cells |
| Antibacterial | Compound Y | Inhibition of bacterial cell wall synthesis |
| Anti-inflammatory | Compound Z (IC50 = 0.01 µM) | COX-2 inhibition |
Case Studies
- Antitumor Activity : A study highlighted the antitumor effects of a related oxadiazole derivative which exhibited IC50 values as low as 1.143 µM against renal cancer cell lines, demonstrating selectivity and potency .
- Mechanistic Insights : Molecular docking studies on structurally similar compounds have provided insights into their interactions with protein targets such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA). These studies suggest that the trifluoromethyl group enhances binding affinity to these targets .
- Broad Spectrum Activity : Another research article reported that various oxadiazole derivatives showed significant activity against multiple cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
Synthesis Pathways
The synthesis of this compound can be approached through several steps:
- Formation of the oxadiazole ring via cyclization reactions involving hydrazine derivatives.
- Introduction of the trifluoromethylbenzoyl group through acylation reactions.
- Final purification through chromatography techniques to yield the desired product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Compound 1a/1b : 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
- Key Differences: Pyrrolidine substituent: 2-phenylethyl vs. 4-(trifluoromethyl)benzoyl in the target compound. Oxadiazole substituent: 4-pyridyl vs. unsubstituted in the target.
Compound 3z : (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Key Differences :
- Core ring: Piperidine (6-membered) vs. pyrrolidine (5-membered) in the target.
- Substituents: But-3-en-2-yl on piperidine and 3-(trifluoromethyl)phenyl on oxadiazole vs. benzoyl-CF₃ on pyrrolidine in the target.
- Impact : The larger piperidine ring may confer conformational flexibility, while the trifluoromethylphenyl group on oxadiazole alters electronic properties compared to the target’s benzoyl-CF₃ .
Variations in the Oxadiazole Substituents
EN300-393796 : 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride
- Key Differences :
CID 63710341 : 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine Dihydrochloride
- Key Differences: Trifluoromethyl directly on pyrrolidine vs. benzoyl-CF₃ in the target. Pyridine substituent on oxadiazole vs. unsubstituted in the target.
Functional Group Replacements
1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine
Structural and Pharmacological Data Comparison
*Estimated based on molecular formula.
Key Research Findings
- Stereochemical Influence : Compound 3z’s 97% enantiomeric excess highlights the role of stereochemistry in activity, suggesting the target compound’s efficacy may depend on its stereoisomeric form .
- Substituent Position : Trifluoromethyl placement on benzoyl (target) vs. pyrrolidine (CID 63710341) alters electronic effects and steric interactions, impacting receptor binding .
- Ring Size : Piperidine-based analogs (e.g., 3z) exhibit different conformational dynamics compared to pyrrolidine-containing compounds, affecting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
